molecular formula C19H23N5S2 B11500475 7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11500475
M. Wt: 385.6 g/mol
InChI Key: LLLKMEHFVJSICA-UHFFFAOYSA-N
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Description

7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazolo[4,5-d]pyrimidine class, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole derivatives with suitable aldehydes or ketones, followed by cyclization with thiourea or its derivatives . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting cell proliferation . This mechanism is similar to that of other known topoisomerase inhibitors like camptothecin .

Properties

Molecular Formula

C19H23N5S2

Molecular Weight

385.6 g/mol

IUPAC Name

7-(4-methylpiperazin-1-yl)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H23N5S2/c1-3-7-15-20-17(23-12-10-22(2)11-13-23)16-18(21-15)24(19(25)26-16)14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3

InChI Key

LLLKMEHFVJSICA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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